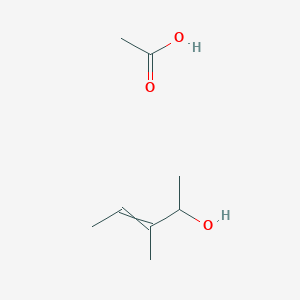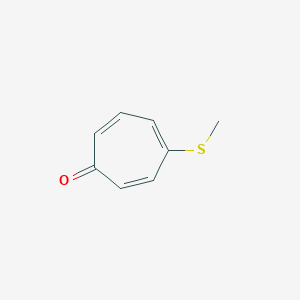
1-Cyclopentyl-2-(dimethylamino)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-2-(dimethylamino)ethan-1-one is an organic compound that belongs to the class of cycloalkanes It features a cyclopentane ring attached to a dimethylamino group and an ethanone moiety
Preparation Methods
The synthesis of 1-Cyclopentyl-2-(dimethylamino)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-Cyclopentyl-2-(dimethylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, temperatures ranging from -10°C to 100°C, and catalysts such as palladium on carbon. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
1-Cyclopentyl-2-(dimethylamino)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-(dimethylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The cyclopentane ring provides structural stability and affects the compound’s overall reactivity.
Comparison with Similar Compounds
1-Cyclopentyl-2-(dimethylamino)ethan-1-one can be compared with similar compounds such as:
Cyclopentylamine: Lacks the ethanone moiety and has different reactivity and applications.
Dimethylaminoethanol: Contains a hydroxyl group instead of the cyclopentane ring, leading to different chemical properties.
Cyclopentanone: Does not have the dimethylamino group, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its combination of a cyclopentane ring with a dimethylamino group and an ethanone moiety, which imparts specific chemical and biological properties.
Properties
CAS No. |
65541-65-3 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-cyclopentyl-2-(dimethylamino)ethanone |
InChI |
InChI=1S/C9H17NO/c1-10(2)7-9(11)8-5-3-4-6-8/h8H,3-7H2,1-2H3 |
InChI Key |
KRVHPGBTBCEOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
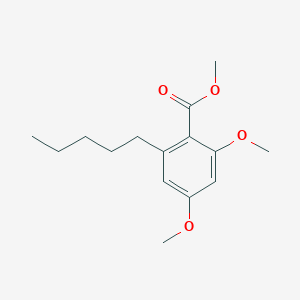
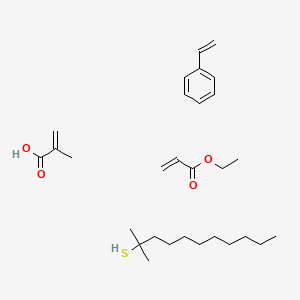
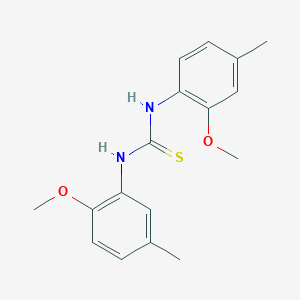
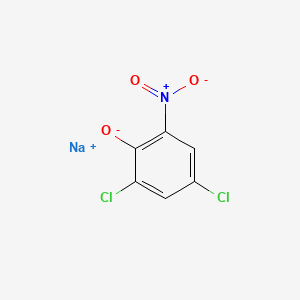
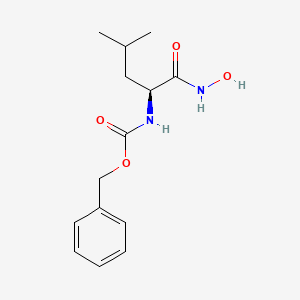

![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
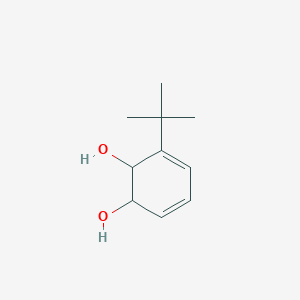

![2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14482931.png)
